3-{[4-(2,5-Dimethylphenyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
The compound “3-{[4-(2,5-Dimethylphenyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It is related to dimethyl piperazine and has a structure that includes a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceutical compounds . The exact molecular structure would require more specific information or analysis tools.Scientific Research Applications
Antimycobacterial Applications
Piperazine derivatives have shown significant potential in antimycobacterial research. A comprehensive review highlighted the utility of piperazine as a core structure in developing potent molecules against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This suggests that compounds incorporating piperazine units, such as 3-{[4-(2,5-Dimethylphenyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, could have applications in tuberculosis treatment research, providing insights into design, rationale, and structure-activity relationships for developing anti-mycobacterial agents (Girase et al., 2020).
Neuropharmacological Research
Piperazine derivatives have also been explored for their neuropharmacological properties. For example, research on arylcycloalkylamines, which include piperazine and its analogs, indicates their importance in antipsychotic agents. Such compounds contribute to potency and selectivity in binding affinity at D2-like receptors, suggesting that derivatives of piperazine could be valuable in researching treatments for psychotic disorders (Sikazwe et al., 2009).
Anticancer Research
Organotin(IV) complexes, potentially including those with piperazine derivatives, have demonstrated impressive anticarcinogenicity. The structure and biological activity of these complexes suggest their application in cancer treatment research. The activity is influenced by the ligand environment and the structure of the organotin compounds, indicating that structural derivatives of piperazine might play a role in developing new anticancer agents (Iqbal et al., 2015).
Therapeutic Research
Piperazine derivatives have been identified in a wide range of therapeutic areas, including as antipsychotic, antihistamine, antidepressant, anticancer, and antiviral agents. The flexibility of the piperazine scaffold in drug discovery is underscored by its inclusion in many potent biologically active compounds. This flexibility suggests that compounds like this compound could be explored for various therapeutic applications (Rathi et al., 2016).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It is known that piperazine derivatives can influence various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that the physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly impact its pharmacokinetic profile .
Result of Action
It is known that piperazine derivatives can have various effects at the molecular and cellular level due to their wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of a compound, including its efficacy and stability .
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12-5-6-13(2)14(11-12)20-7-9-21(10-8-20)17(22)15-16(18(23)24)19(15,3)4/h5-6,11,15-16H,7-10H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXTUMNJYZTFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3C(C3(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118886 | |
Record name | Cyclopropanecarboxylic acid, 3-[[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-86-5 | |
Record name | Cyclopropanecarboxylic acid, 3-[[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 3-[[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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